molecular formula C11H22N2O3 B13489083 tert-Butyl (1-methoxypiperidin-4-yl)carbamate

tert-Butyl (1-methoxypiperidin-4-yl)carbamate

Cat. No.: B13489083
M. Wt: 230.30 g/mol
InChI Key: XWUYIDUAYAWOSM-UHFFFAOYSA-N
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Description

tert-Butyl (1-methoxypiperidin-4-yl)carbamate is an organic compound with the molecular formula C11H22N2O3. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl (1-methoxypiperidin-4-yl)carbamate can be synthesized through several methods. One common synthetic route involves the reaction of piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The final product is usually purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-methoxypiperidin-4-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation yields N-oxides, while reduction produces secondary amines .

Scientific Research Applications

tert-Butyl (1-methoxypiperidin-4-yl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (1-methoxypiperidin-4-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (1-methoxypiperidin-4-yl)carbamate is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C11H22N2O3

Molecular Weight

230.30 g/mol

IUPAC Name

tert-butyl N-(1-methoxypiperidin-4-yl)carbamate

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)12-9-5-7-13(15-4)8-6-9/h9H,5-8H2,1-4H3,(H,12,14)

InChI Key

XWUYIDUAYAWOSM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)OC

Origin of Product

United States

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